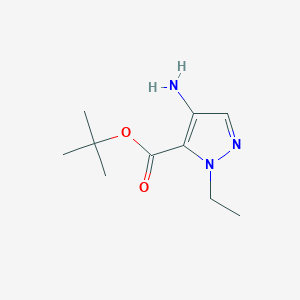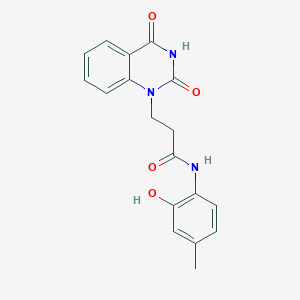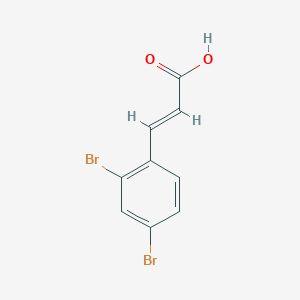
Pyrazineacetamide, thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazineacetamide, thio-: is an organosulfur compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazineacetamide, thio- typically involves the reaction of pyrazine derivatives with thioamide precursors. One common method is the acylation of thiols (thiolation), where thiols react with acylating agents to form thioamides . Another approach involves the use of sulfuration agents to introduce the thioamide group into the pyrazine ring .
Industrial Production Methods: Industrial production of pyrazineacetamide, thio- often employs efficient and scalable methods such as the use of thioesters and thioacids. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available starting materials and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazineacetamide, thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The thioamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, pyrazineacetamide, thio- is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: Pyrazineacetamide, thio- is investigated for its potential therapeutic applications, including its use as an antitubercular agent. It is believed to interfere with the synthesis of fatty acids in Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .
Industry: In the industrial sector, pyrazineacetamide, thio- is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Wirkmechanismus
The mechanism of action of pyrazineacetamide, thio- involves its conversion to the active form, pyrazinoic acid, within the target organism. This conversion is facilitated by the enzyme pyrazinamidase. Pyrazinoic acid then interferes with the synthesis of fatty acids, which are essential for the growth and replication of the target organism . The compound also targets multiple pathways, including energy production and trans-translation, contributing to its overall antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Pyrazinamide: A well-known antitubercular agent that shares structural similarities with pyrazineacetamide, thio-.
Thiosemicarbazide: Another thioamide compound with antimicrobial properties.
Thioacetamide: A thioamide used in various chemical reactions and industrial applications .
Uniqueness: Pyrazineacetamide, thio- is unique due to its dual functionality as both a pyrazine derivative and a thioamide. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
25948-03-2 |
|---|---|
Molekularformel |
C6H7N3S |
Molekulargewicht |
153.21 g/mol |
IUPAC-Name |
2-pyrazin-2-ylethanethioamide |
InChI |
InChI=1S/C6H7N3S/c7-6(10)3-5-4-8-1-2-9-5/h1-2,4H,3H2,(H2,7,10) |
InChI-Schlüssel |
QAZYHXFDWRNVCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)CC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)




![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)


![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)



![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
